3-Chloro-1,2-benzisothiazole mechanism of action
3-Chloro-1,2-benzisothiazole mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 3-Chloro-1,2-benzisothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-1,2-benzisothiazole is a heterocyclic compound utilized as a versatile chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a biocide owing to its antimicrobial and antifungal properties.[1] While detailed molecular mechanism of action studies specifically for 3-Chloro-1,2-benzisothiazole are not extensively available in public literature, this guide synthesizes the current understanding of its chemical properties, biological activities, and the proposed mechanism of action based on its chemical class, the isothiazolones. This document will extrapolate from closely related analogues to provide a comprehensive overview for research and development purposes.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 7716-66-7 |
| Molecular Formula | C₇H₄ClNS |
| Molecular Weight | 169.63 g/mol |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in Chloroform, Dichloromethane, and Ethyl Acetate |
Core Mechanism of Action: The Isothiazolone (B3347624) Class
The primary mechanism of action of 3-Chloro-1,2-benzisothiazole as a biocide is believed to be consistent with that of other isothiazolones. This proposed mechanism is centered on the electrophilic nature of the isothiazolone ring, which readily reacts with nucleophilic biological macromolecules.
The key target for isothiazolones is intracellular thiol groups, which are present in cysteine residues of proteins (enzymes) and in small molecules like glutathione.[2] The interaction involves the cleavage of the sulfur-nitrogen bond in the isothiazole (B42339) ring and the subsequent formation of a disulfide bond with the thiol-containing molecule. This process can lead to the inactivation of essential enzymes and a disruption of cellular functions.
The proposed general mechanism involves a two-step process:
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Rapid, reversible inhibition: Initial interaction with thiol groups.
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Slower, irreversible inactivation: Formation of a stable disulfide linkage, leading to the inactivation of the enzyme.
This disruption of enzymatic function can interfere with critical metabolic pathways, including respiration and energy generation, ultimately leading to microbial cell death.[2] This non-specific mode of action is advantageous as it reduces the likelihood of developing microbial resistance.
Caption: Proposed mechanism of action for isothiazolones.
Biological Activities and Applications
3-Chloro-1,2-benzisothiazole serves as a key building block in the synthesis of various biologically active molecules:
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Pharmaceuticals: It is an intermediate in the production of the atypical antipsychotic drug Ziprasidone.[3]
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Agrochemicals: It is used in the synthesis of the fungicide Oryzaemate.[4]
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Biocides: Its inherent antimicrobial and antifungal properties make it a useful preservative in various industrial applications.[1]
While specific quantitative data on the antimicrobial activity of 3-Chloro-1,2-benzisothiazole is scarce, studies on related benzisothiazole derivatives have demonstrated a range of biological effects, as detailed in the following section.
Biological Activity of Related Benzisothiazole Derivatives
Research into derivatives of the 1,2-benzisothiazole (B1215175) scaffold has revealed a wide array of biological activities. While these findings do not directly describe the mechanism of 3-Chloro-1,2-benzisothiazole, they provide valuable context for its potential biological effects and serve as a foundation for further research.
Table 1: Summary of Biological Activities of Benzisothiazole Derivatives
| Derivative Class | Biological Activity | Target/Mechanism | Quantitative Data (Example) |
| Benzisothiazolones | Antiviral (HIV-1) | Inhibition of Reverse Transcriptase (RT) DNA Polymerase and Ribonuclease H activities | IC₅₀ values of ~1 to 6 µM for some derivatives against RT DNA polymerase.[5] |
| Benzothiazolylthiazolidin-4-ones | Antibacterial | Not fully elucidated | MIC values in the range of 0.10–0.75 mg/mL against various bacterial strains.[6] |
| N-substituted-1,2-benzisothiazolin-3-ones | Antibacterial and Antifungal | Not specified | Demonstrated activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[7] |
| 3-benzyl-1,2-benzisothiazole derivatives | Spasmolytic | Antimuscarinic and direct muscle-relaxant properties | Not specified.[8] |
Experimental Protocols: Assessing Antimicrobial Activity
A standard method to quantify the antimicrobial activity of a compound is to determine its Minimum Inhibitory Concentration (MIC). The following is a generalized protocol based on the microdilution method commonly used for evaluating benzisothiazole derivatives.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
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Preparation of Bacterial Inoculum:
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Culture a specific bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium overnight at 37°C.
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Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
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Preparation of Test Compound:
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Prepare a stock solution of 3-Chloro-1,2-benzisothiazole in a suitable solvent (e.g., DMSO).
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Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
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Inoculation and Incubation:
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Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.
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Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
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Incubate the plate at 37°C for 18-24 hours.
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Determination of MIC:
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After incubation, visually inspect the wells for turbidity.
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The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
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Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
3-Chloro-1,2-benzisothiazole is a valuable compound with established applications in several industries. Its biocidal activity is proposed to stem from the general mechanism of isothiazolones, which involves the inactivation of essential thiol-containing enzymes in microorganisms. However, there is a clear gap in the scientific literature regarding the specific molecular targets and detailed biochemical pathways affected by this particular compound.
Future research should focus on:
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Identifying the specific enzymes and proteins that are targeted by 3-Chloro-1,2-benzisothiazole in various microorganisms.
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Quantifying its inhibitory activity (e.g., IC₅₀ values) against purified target enzymes.
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Elucidating the structure-activity relationships of the 3-chloro substitution on the benzisothiazole ring to better understand its contribution to the compound's biological activity.
A more in-depth understanding of its mechanism of action will aid in the development of more effective and targeted applications, as well as in assessing its toxicological profile.
References
- 1. 3-Chloro-1,2-benzisothiazole | C7H4ClNS | CID 598190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L17791.06 [thermofisher.com]
- 8. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
